3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
3-(3-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative that serves as a scaffold for kinase inhibitors. Its core structure allows for diverse substitutions at the 1- and 3-positions, enabling modulation of biological activity and selectivity. The 3-phenoxyphenyl group contributes to hydrophobic interactions in kinase binding pockets, making it relevant in oncology drug development. This compound shares structural similarities with inhibitors targeting Src, Bruton’s tyrosine kinase (BTK), and RET kinases, which are critical in cancers like triple-negative breast cancer (TNBC) and mantle cell lymphoma (MCL) .
Properties
Molecular Formula |
C17H13N5O |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
3-(3-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-5-4-8-13(9-11)23-12-6-2-1-3-7-12/h1-10H,(H3,18,19,20,21,22) |
InChI Key |
UHEYNNXOPKMSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C4C(=NC=NC4=NN3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 3-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Substituent Impact on Activity
Key Observations :
- Phenylethynyl Derivatives : 3-(Phenylethynyl) analogs (e.g., 13an) exhibit potent Src inhibition (IC50 = 0.003 μM) and anti-TNBC activity due to enhanced hydrophobic interactions and kinase domain engagement .
- Thienopyrimidine Hybrids: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, synthesized via Vilsmeier–Haack reagent, show high yields (82%) but require further biological characterization .
- BTK Inhibitors: 3-(6-Phenoxypyridin-3-yl) analogs demonstrate improved selectivity for BTK in MCL, highlighting the role of pyridine substitution in kinase specificity .
- Halogenated Analogs : PP2 (3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a potent Src inhibitor, whereas PP3 (negative control) lacks activity, emphasizing substituent criticality .
Structural Modifications and Structure-Activity Relationships (SAR)
- Hydrophobic Extensions : Bulky substituents (e.g., phenylethynyl in 13an or naphthyl in 3f) improve potency by occupying hydrophobic kinase pockets but may reduce solubility .
- Electron-Withdrawing Groups : Halogens (e.g., 4-chlorophenyl in PP2) enhance binding affinity through electrostatic interactions, while methoxy groups (e.g., compound 36) optimize hydrophobic contacts .
Pharmacokinetic and Selectivity Profiles
- Toxicity : Phenylethynyl derivatives (e.g., 13an) address toxicity concerns via structural optimization, achieving lower toxicity while retaining efficacy .
Critical Insights :
Biological Activity
3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known by its CAS number 330786-24-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H13N5O
- Molecular Weight : 303.32 g/mol
- CAS Number : 330786-24-8
The compound is recognized primarily for its role as an intermediate in the synthesis of Ibrutinib, a selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it a target for therapies in various hematological malignancies. The mechanism involves the irreversible binding of the compound to the active site of BTK, inhibiting its activity and thus affecting downstream signaling pathways involved in cell proliferation and survival .
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties. For instance, compounds that share structural similarities with 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown significant inhibition against various cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells by targeting specific kinases involved in cell cycle regulation .
Case Studies
- Inhibition of BTK : A study demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance selectivity and potency against BTK. The compound's ability to bind covalently to Cys481 in BTK was highlighted as a key feature contributing to its therapeutic efficacy .
- Selectivity Against Other Kinases : Another investigation revealed that certain derivatives exhibited selectivity towards other kinases such as PI3K and ERK, suggesting a broader potential for therapeutic applications beyond hematological cancers .
Data Table: Biological Activity Overview
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| BTK Inhibition | Bruton's Tyrosine Kinase | 0.488 | |
| Cancer Cell Apoptosis | Various Tumor Cells | Varies | |
| Selective Kinase Inhibition | PI3K, ERK | Varies |
Synthesis and Development
The synthesis of 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic route often includes methods such as Suzuki coupling and Mitsunobu reactions to introduce the phenoxy substituent effectively .
Q & A
Q. Advanced Structure-Activity Relationship (SAR)
- Hydrophobic extensions : Adding bulky groups (e.g., cyclopentyl or 3-methylbenzyl) enhances selectivity by occupying hydrophobic pockets near the ATP-binding cleft .
- Core substitution : Replacing the pyrazolo[3,4-d]pyrimidine core with pyrrolo[2,3-d]pyrimidine (PrP) alters binding kinetics, as seen in CpCDPK1 inhibitors .
- Docking studies : Use tools like AutoDock to predict interactions with kinase domains and guide rational design .
How to resolve contradictions between in vitro enzymatic and cellular activity data?
Advanced Data Analysis
Discrepancies often arise from:
- Cell permeability : Use LC-MS to quantify intracellular concentrations .
- Off-target effects : Validate with kinase profiling panels (e.g., 50+ kinases) .
- Efflux pumps : Co-administer inhibitors (e.g., verapamil) to assess P-gp-mediated efflux .
What strategies mitigate toxicity in preclinical models?
Q. Advanced Pharmacokinetics/Pharmacodynamics (PK/PD)
- Solubility enhancement : Introduce polar groups (e.g., hydroxycyclohexyl) to improve bioavailability .
- Toxicity screens : Monitor liver enzymes (ALT/AST) and body weight in murine models .
- Metabolite profiling : Identify toxic metabolites via LC-MS/MS and modify labile functional groups .
How to validate target engagement in complex biological systems?
Q. Advanced Mechanistic Studies
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., benzophenone) to crosslink the compound to its target in live cells .
- Cryo-EM/X-ray crystallography : Resolve binding modes in kinase-inhibitor complexes .
- Knockout models : Use CRISPR/Cas9 to delete the target kinase and confirm phenotype rescue .
How does the compound interact with biomolecular condensates in cellular environments?
Advanced Biophysical Context
Studies on Fyn kinase show that pyrazolo[3,4-d]pyrimidine analogs (e.g., PP2) retain activity even when kinases cluster into nanodomains. Use super-resolution microscopy (e.g., PALM) to track inhibitor localization relative to condensates .
What computational tools predict off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
